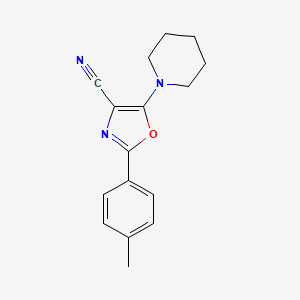![molecular formula C18H15NO5 B11517441 1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B11517441.png)
1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with a molecular formula of C18H15NO5 This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and the presence of functional groups such as a carboxylic acid, a hydroxypropylamino group, and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.
Functional Group Introduction: The anthraquinone is then subjected to a Friedel-Crafts acylation reaction to introduce the carboxylic acid group at the 2-position.
Amination: The resulting compound is then reacted with 3-hydroxypropylamine under controlled conditions to introduce the hydroxypropylamino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its polycyclic aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is largely dependent on its interaction with biological targets. The compound can intercalate into DNA due to its planar aromatic structure, potentially disrupting DNA replication and transcription processes. Additionally, the hydroxypropylamino group can form hydrogen bonds with various biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Anthraquinone: Shares the anthracene core but lacks the hydroxypropylamino and carboxylic acid groups.
1-Aminoanthraquinone: Similar structure but with an amino group instead of the hydroxypropylamino group.
9,10-Anthraquinone-2-carboxylic acid: Similar structure but lacks the hydroxypropylamino group.
Uniqueness: 1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropylamino group enhances its solubility and potential for hydrogen bonding, while the carboxylic acid group provides additional sites for chemical modification.
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-(3-hydroxypropylamino)-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H15NO5/c20-9-3-8-19-15-13(18(23)24)7-6-12-14(15)17(22)11-5-2-1-4-10(11)16(12)21/h1-2,4-7,19-20H,3,8-9H2,(H,23,24) |
InChI Key |
YPUKMBONHHGPAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide](/img/structure/B11517358.png)
![1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium](/img/structure/B11517360.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11517361.png)

![ethyl 4-[2-(4-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11517372.png)
![3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11517373.png)
![3-[2-(3,4-Dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11517383.png)
![1-(2-Bromophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11517396.png)
![2-(2-bromophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B11517401.png)
![1-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B11517407.png)
![3-{[(E)-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11517415.png)
![(8Z)-8-(3-bromo-4-methoxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11517439.png)

![1-[2-(3-Chlorophenoxy)ethoxy]naphthalene](/img/structure/B11517452.png)
